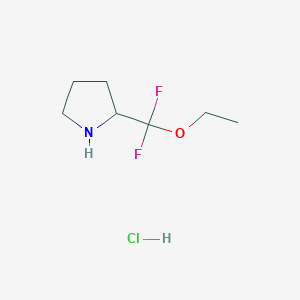

2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[ethoxy(difluoro)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO.ClH/c1-2-11-7(8,9)6-4-3-5-10-6;/h6,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJBGJVSJUPAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CCCN1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethoxydifluoromethyl)pyrrolidine Hydrochloride and its Analogs: A Keystone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its synthetic tractability and ability to confer desirable physicochemical and pharmacokinetic properties make it a focal point of drug design. This guide delves into the technical landscape of 2-substituted pyrrolidines, with a specific focus on the novel entity, 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly registered, indicating its status as a likely novel research chemical, this document will provide a comprehensive overview based on established principles of medicinal chemistry and data from structurally related analogs. We will explore its predicted properties, plausible synthetic routes, potential applications in drug development, and the analytical methodologies required for its characterization. This whitepaper serves as a foundational resource for researchers aiming to leverage the unique potential of fluorinated and alkoxy-substituted pyrrolidines in their discovery programs.

The Pyrrolidine Scaffold: A Pillar of Medicinal Chemistry

The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug design, celebrated for its versatile stereochemistry and physicochemical properties.[3][4] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3][4] The introduction of substituents, particularly at the 2-position, provides a vector for modulating a molecule's biological activity and pharmacokinetic profile.

The incorporation of fluorine-containing groups, such as the ethoxydifluoromethyl moiety, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through unique electronic interactions, and fine-tune lipophilicity.[1][5] Consequently, 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride represents a promising, albeit novel, building block for the development of next-generation therapeutics.

Caption: Logical relationship of the pyrrolidine scaffold in drug discovery.

Synthesis and Physicochemical Properties

General Synthetic Strategies for 2-Substituted Pyrrolidines

The synthesis of 2-substituted pyrrolidines can be achieved through several established methodologies. A common approach involves the [3+2] cycloaddition of azomethine ylides with appropriately substituted alkenes.[2] Alternatively, naturally occurring chiral synthons like L-proline or pyroglutamic acid can be chemically modified. More contemporary methods include copper-catalyzed intramolecular C-H amination, which offers a direct route to the pyrrolidine ring system.[6] The introduction of the difluoromethoxy group can be accomplished via reactions with reagents like 2,2-difluoro-2-(fluorosulfonyl)acetic acid.[5]

Proposed Synthesis of 2-(Ethoxydifluoromethyl)pyrrolidine Hydrochloride

A plausible synthetic route to the target compound could commence with a protected 2-(hydroxymethyl)pyrrolidine. The hydroxyl group could be ethylated, followed by a fluorination step to yield the difluoromethyl ether. Subsequent deprotection and salt formation with hydrochloric acid would afford the final product.

Sources

Chemical structure of 2-(Ethoxydifluoromethyl)pyrrolidine HCl

Advanced Fluorinated Building Blocks for Medicinal Chemistry

Executive Summary & Compound Identity

2-(Ethoxydifluoromethyl)pyrrolidine Hydrochloride (CAS: 2097894-03-4) is a specialized fluorinated heterocycle used primarily as a building block in the synthesis of pharmaceutical candidates. It belongs to the class of

Unlike standard pyrrolidines, the presence of the ethoxydifluoromethyl group (

Chemical Identity Data[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride |

| CAS Number | 2097894-03-4 |

| Molecular Formula | |

| Molecular Weight | 215.65 g/mol (Salt); 179.19 g/mol (Free Base) |

| Functional Motif | |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol |

Structural Analysis & Pharmacophore Utility

The -Difluoroether Effect

The core value of this compound lies in the

-

Conformational Locking: The anomeric effect associated with the

bonds influences the preferred conformation of the pyrrolidine ring, often favoring specific rotamers that can enhance binding affinity to protein targets. -

pKa Modulation: The strong electron-withdrawing nature of the adjacent

group significantly lowers the pKa of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine (pKa ~11.3). This reduction (typically to the 7.5–9.0 range) improves oral bioavailability by increasing the fraction of uncharged molecules at physiological pH.

Bioisosterism

The

Figure 1: Bioisosteric rationale for replacing esters with ethoxydifluoromethyl groups.

Synthesis Protocol (Expert Methodology)

The synthesis of 2-(Ethoxydifluoromethyl)pyrrolidine HCl is non-trivial due to the sensitivity of the difluoroether linkage. The most authoritative route employs Desulfurative Fluorination of a thionoester precursor. This method avoids harsh oxidative conditions that could degrade the pyrrolidine ring.

Retrosynthetic Strategy

-

Target: 2-(Ethoxydifluoromethyl)pyrrolidine HCl.[1]

-

Precursor: N-Protected Pyrrolidine Thionoester.

-

Starting Material: N-Boc-L-Proline Ethyl Ester.

Step-by-Step Experimental Workflow

Step 1: Thionation of the Ester

-

Reagents: N-Boc-L-Proline ethyl ester, Lawesson’s Reagent.

-

Solvent: Toluene (anhydrous).

-

Conditions: Reflux (110°C) for 2-4 hours.

-

Mechanism: The carbonyl oxygen of the ester is replaced by sulfur.

-

Causality: Lawesson's reagent is preferred over

due to higher solubility in organic solvents and cleaner workup profiles.

Step 2: Desulfurative Fluorination (The Critical Step)

-

Reagents: Silver(I) Fluoride (AgF) or DAST (Diethylaminosulfur trifluoride).

-

Note: Recent literature favors AgF for thionoesters to form difluoroethers under mild conditions.[2]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Protocol:

-

Dissolve the thionoester in dry DCM under Argon.

-

Add DAST (1.5 - 2.0 equiv) dropwise at -78°C (to control exotherm).

-

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Quench: Pour into saturated

.

-

-

Validation: Monitor via

NMR. The appearance of a characteristic singlet or AB quartet around -80 to -90 ppm confirms the

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Protocol:

-

Dissolve the N-Boc-2-(ethoxydifluoromethyl)pyrrolidine in dry 1,4-dioxane.

-

Add 4M HCl/Dioxane (5 equiv) at 0°C.

-

Stir at RT for 2 hours.

-

Precipitate the product with diethyl ether, filter, and dry under vacuum.

-

Figure 2: Synthetic workflow via the thionoester route.

Handling, Stability, and QC

Stability Profile

-

Hygroscopicity: As an HCl salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at -20°C.

-

Thermal Stability: Stable up to melting point. Avoid heating >50°C in solution for prolonged periods to prevent potential HF elimination (though the ethoxy group stabilizes this relative to free difluoromethyl groups).

-

Solvent Compatibility: Avoid protic solvents (methanol/water) during storage of the free base form to prevent slow hydrolysis of the difluoroacetal. The HCl salt is stable in these solvents for analytical purposes.

Quality Control (Self-Validating Protocols)

To ensure the integrity of the building block before use in subsequent reactions:

-

NMR: This is the gold standard. Look for a signal at

-

Elemental Analysis: Verify the Nitrogen/Fluorine ratio.

-

Chloride Content Titration: Essential to confirm stoichiometry of the salt (ensure it is a mono-HCl salt and not containing excess acid).

References

-

Synthesis of Difluoroalkyl Ethers from Thionoesters. Source: Britton Group, Simon Fraser University / ResearchGate. Context: Describes the AgF-promoted desulfurative fluorination of thionoesters to generate ethoxydifluoromethyl motifs. URL:

-

Chemical Structure and CAS Registry. Source: ChemSRC. Context: Validates the specific CAS 2097894-03-4 and chemical identity. URL:

-

Fluorine in Medicinal Chemistry (Bioisosterism). Source: Journal of Medicinal Chemistry (General Reference on Difluoroethers). Context: Background on the metabolic stability of the

-difluoroether group compared to esters. URL: -

Safety Data and Handling of Fluorinated Pyrrolidines. Source: AChemBlock / Pharmaffiliates. Context: General handling for fluorinated pyrrolidine salts (analogous compounds). URL:

Sources

Fluorinated Pyrrolidines: Stereoelectronic Engineering in Drug Design

The following technical guide details the application, synthesis, and physicochemical impact of fluorinated pyrrolidine building blocks in medicinal chemistry.

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

The pyrrolidine ring is a privileged scaffold in FDA-approved therapeutics (e.g., Captopril, Ramipril). However, its metabolic susceptibility to

This guide analyzes the stereoelectronic principles governing fluorinated pyrrolidines and provides validated protocols for their synthesis, focusing on 3-fluoropyrrolidine and 3,3-difluoropyrrolidine motifs.

Physicochemical Profiling: The Fluorine Effect[1][2][3]

Modulation of Basicity (pKa)

The introduction of electronegative fluorine atoms creates a strong inductive effect (

-

Monofluorination: Typically lowers pKa by 1.5 – 2.0 log units .

-

Gem-difluorination: Can lower pKa by 3.0 – 4.0 log units .

Strategic Value: This reduction is critical for optimizing oral bioavailability (improving passive diffusion by increasing the fraction of neutral species at physiological pH) and reducing hERG channel liability, which often correlates with high basicity.

Conformational Control: The Gauche Effect

Unlike cyclohexanes where steric bulk dictates conformation, fluorinated pyrrolidines are governed by the gauche effect . This stereoelectronic phenomenon prefers a synclinal (gauche) alignment between the highly electronegative fluorine and the vicinal electron-rich amine (or amide) functionality.

-

Mechanism: Hyperconjugative donation from the

or -

Outcome:

-

4-Fluoroproline (trans): Favors the

-exo (up) pucker. -

4-Fluoroproline (cis): Favors the

-endo (down) pucker.

-

This allows chemists to "lock" the pyrrolidine ring into a specific bioactive conformation, potentially increasing target affinity by reducing the entropic penalty of binding.

Physicochemical Data Summary

| Scaffold | pKa (Conjugate Acid) | LogP (approx) | Dominant Conformation |

| Pyrrolidine | 11.3 | 0.46 | Flexible Envelope |

| 3-Fluoropyrrolidine | ~9.4 | 0.25 | Biased (Stereo-dependent) |

| 3,3-Difluoropyrrolidine | ~7.5 | 0.55 | Rigid Envelope |

| 3-trifluoromethylpyrrolidine | ~8.5 | 1.20 | Bulky, Lipophilic |

Visualization: Stereoelectronic Logic

The following diagram illustrates the decision logic for selecting specific fluorinated motifs based on medicinal chemistry objectives.

Caption: Decision tree for selecting fluorinated pyrrolidine scaffolds based on SAR requirements.

Synthetic Protocols

Protocol A: Synthesis of N-Boc-3,3-difluoropyrrolidine

Application: Accessing the gem-difluoro motif for metabolic blocking. Scale: Medicinal Chemistry (Gram scale). Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can generate HF. Use proper PPE and a blast shield.

Reagents:

-

N-Boc-3-pyrrolidinone (1.0 equiv)

-

DAST (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Setup: Charge an oven-dried round-bottom flask with N-Boc-3-pyrrolidinone (e.g., 5.0 g) and anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath. (Note: Some protocols suggest -78 °C, but 0 °C is often sufficient for this substrate and ensures reaction progression).

-

Addition: Add DAST dropwise via syringe over 20 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (stain with KMnO4; product is less polar than ketone).

-

Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO3. Gas evolution (CO2) will occur.

-

Workup: Separate phases. Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Yield Expectations: 60–75% as a pale yellow oil that solidifies upon standing.

-

Protocol B: Scalable Synthesis of (R)-3-Fluoropyrrolidine HCl

Application: High-purity chiral building block (e.g., for Roche's Mosperafenib).[2]

Source: Adapted from Bold et al. (Roche), 2026 [1].

Concept: This route avoids expensive chiral starting materials by using a stereoselective inversion (

Workflow Diagram:

Caption: Stereoselective synthesis of (R)-3-fluoropyrrolidine via SN2 inversion.

Step-by-Step Methodology:

-

Hydrogenation/Cyclization: Hydrogenate (S)-4-chloro-3-hydroxybutyronitrile using Raney-Nickel catalyst. The resulting amine cyclizes intramolecularly to form (S)-3-hydroxypyrrolidine.

-

Protection: Treat in-situ with

to generate N-Boc-(S)-3-hydroxypyrrolidine. -

Activation: React with methanesulfonyl chloride (MsCl) and triethylamine in toluene to form the mesylate.

-

Fluorination (The Key Step):

-

Reagent: Spray-dried Potassium Fluoride (KF) or TBAF (anhydrous).

-

Solvent: Ethylene glycol or high-boiling polar solvent.

-

Mechanism:

displacement of the mesylate by fluoride causes Walden inversion , converting the (S)-center to the (R)-fluoro center.

-

-

Deprotection: Hydrolysis of the Boc group with HCl/IPA yields (R)-3-fluoropyrrolidine hydrochloride.

Case Study: Industrial Application

Drug Candidate: Mosperafenib (Roche) Context: In the development of cobimetinib derivatives and other kinase inhibitors, the 3-fluoropyrrolidine moiety is frequently employed to improve metabolic stability compared to the parent pyrrolidine. Outcome: The Roche process team demonstrated that the (R)-3-fluoropyrrolidine isomer provided the optimal balance of potency and solubility. The scalable route (Protocol B) produced >700 kg of API intermediate with >99.9% chiral purity, validating the feasibility of fluorinated pyrrolidines in late-stage manufacturing [1].

References

-

Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Source: Bold, C. P., et al. Process Chemistry & Catalysis, F. Hoffmann-La Roche Ltd.[2] (2026).[2] Context: Detailed the industrial scale-up and stereochemical inversion strategy. URL:

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Source: Silva, A. F. C., et al. Beilstein J. Org. Chem. 2024, 20, 1572–1579. Context: Theoretical and experimental analysis of the gauche effect in pyrrolidine ring puckering. URL:

-

Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Source:Journal of Organic Chemistry / PMC. Context: Protocol for DAST-mediated gem-difluorination. URL:

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source:Molecules / MDPI (2023). Context: Overview of recent approved drugs containing fluorinated heterocycles. URL:

Sources

A Technical Guide to 2-(Ethoxydifluoromethyl)pyrrolidine HCl: A Novel Building Block for Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among the array of fluorinated motifs, the difluoromethoxy (CHF2O) group has garnered significant attention for its unique electronic and conformational effects.[1] This technical guide provides a comprehensive overview of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride, a specialized building block poised for application in drug discovery and development. We will delve into its core molecular attributes, explore a robust synthetic pathway, discuss its potential applications, and outline essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development seeking to leverage advanced fluorinated intermediates.

Core Molecular Profile

2-(Ethoxydifluoromethyl)pyrrolidine HCl is a pyrrolidine derivative featuring an ethoxydifluoromethyl substituent at the 2-position, supplied as a hydrochloride salt. The presence of the pyrrolidine ring, a common motif in numerous FDA-approved drugs, combined with the unique properties of the fluorine-containing side chain, makes this a compound of significant interest.[2][3]

Molecular Formula and Weight

A precise understanding of the molecular formula and weight is fundamental for all experimental and analytical work.

| Property | Value |

| Chemical Name | 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride |

| Molecular Formula | C₇H₁₄ClF₂NO |

| Molecular Weight | 205.64 g/mol |

Chemical Structure

The chemical structure integrates a saturated five-membered nitrogen heterocycle with a fluorinated ether side chain. The hydrochloride salt form enhances aqueous solubility and stability for storage and handling.

Caption: Chemical structure of 2-(Ethoxydifluoromethyl)pyrrolidine hydrochloride.

Significance in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in drug discovery, present in natural amino acids like proline and integrated into numerous therapeutic agents.[2][4] Its non-planar, sp³-rich geometry allows for effective exploration of three-dimensional pharmacophore space, which is critical for achieving high target affinity and selectivity.[4]

The introduction of fluorine-containing groups, such as the ethoxydifluoromethyl moiety, offers several distinct advantages:[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated motifs resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity, pKa, and membrane permeability, providing chemists with tools to optimize the pharmacokinetic profile.[5] The CHF₂O group, in particular, is noted for its "dynamic lipophilicity," which can change based on the local chemical environment.[1]

-

Enhanced Binding Affinity: The fluorine atoms can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, potentially increasing the potency of the compound.[1]

Synthesis and Manufacturing

While a specific, dedicated synthesis for 2-(Ethoxydifluoromethyl)pyrrolidine HCl is not widely published, a robust and scalable synthetic route can be proposed based on established methodologies for the creation of analogous CHF₂O-containing heterocycles.[1] The following protocol is adapted from demonstrated syntheses of fluorinated amino alcohol derivatives.

Proposed Synthetic Workflow

The synthesis initiates from a commercially available N-protected pyrrolidine methanol derivative. The key transformation is the O-difluoromethylation of the primary alcohol, followed by deprotection and salt formation.

Caption: Proposed synthetic workflow for 2-(Ethoxydifluoromethyl)pyrrolidine HCl.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-(ethoxydifluoromethyl)pyrrolidine

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 equiv.) in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) (approx. 1.2-1.5 equiv.) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5-10 °C. Causality Note: The Boc protecting group is chosen for its stability under these reaction conditions and its straightforward removal in the subsequent step.[1] Slow addition is critical to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection and Salt Formation

-

Dissolution: Dissolve the purified N-Boc-2-(ethoxydifluoromethyl)pyrrolidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

Acidification: Add a solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in dioxane) (approx. 2-3 equiv.) to the stirred solution at room temperature.[6]

-

Precipitation and Isolation: Stir the mixture for 2-5 hours. The hydrochloride salt will typically precipitate out of the solution.[7] If precipitation is slow, it can be induced by the addition of a non-polar solvent like diethyl ether.

-

Final Product: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Ethoxydifluoromethyl)pyrrolidine HCl as a crystalline solid.

Analytical and Safety Profile

Analytical Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structural integrity, the presence of the difluoromethyl group, and the correct proton and carbon environments.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation patterns consistent with the target structure.[8]

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretch of the secondary amine salt and C-F bonds.[8]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(Ethoxydifluoromethyl)pyrrolidine HCl is not available, data from analogous pyrrolidine derivatives and hydrochloride salts suggest the following precautions:[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[9]

-

Hazard Classification: The compound should be treated as harmful if swallowed or inhaled and may cause skin and eye irritation or burns.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Conclusion

2-(Ethoxydifluoromethyl)pyrrolidine HCl represents a valuable and specialized building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyrrolidine scaffold and a bio-potentiating fluorinated moiety provides a compelling starting point for the design of novel therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic profiles. The synthetic route outlined in this guide offers a practical and scalable method for its production, enabling its broader application in research and development programs. As with all chemical reagents, adherence to strict safety protocols is paramount for its handling and use.

References

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific.

- Merck.

- Virstiuk, I., Menshykova, D., & Pokhodylo, N. (2024, October 14). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Synlett.

- Fluorochem. (n.d.). (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride.

- Google Patents. (n.d.). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.

- Merck. (n.d.). 2-(Difluoromethyl)pyrrolidine hydrochloride.

- Spectrum Chemical. (2017, August 15).

- PharmaBlock. (n.d.).

- Synblock. (n.d.). CAS 1410903-57-9 | (S)-2-Trifluoromethyl-pyrrolidine hydrochloride.

- CymitQuimica. (n.d.). 2-Ethylpyrrolidine hydrochloride.

- Iovine, V., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- DC Fine Chemicals. (n.d.).

- Pharmaffiliates. (n.d.). 787564-55-0| Chemical Name : (2s)-2-(Fluoromethyl)pyrrolidine hydrochloride.

- Australian Government Department of Health. (2015, September 23). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl).

- Wodnicka, A., & Dzieciol, M. (2005). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS. Turkish Journal of Chemistry.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- ChemicalBook. (n.d.). 1218935-60-4((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE HYDROCHLORIDE) Product Description.

- Google Patents. (n.d.). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

- CymitQuimica. (n.d.). 2-Ethylpyrrolidine Hydrochloride.

- PubChem. (n.d.). 2,4-Dimethylpyrrolidine hydrochloride.

- National Center for Biotechnology Inform

- Goral, A., et al. (2023, June 10).

- Wang, W., et al. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules.

- Ambeed. (n.d.). 20583-33-9 | 1-(1H-Pyrazol-3-yl)ethanone.

Sources

- 1. d-nb.info [d-nb.info]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. spectrumchemical.com [spectrumchemical.com]

Lipophilicity (LogP) of ethoxydifluoromethyl-substituted heterocycles

Technical Guide: Lipophilicity Modulation via Ethoxydifluoromethyl ( ) Substitution in Heterocycles

Executive Summary

In modern medicinal chemistry, the modulation of lipophilicity (LogP) and metabolic stability is a constant balancing act. While the trifluoromethyl (

The ethoxydifluoromethyl group (

This guide provides a technical deep-dive into the lipophilicity of ethoxydifluoromethyl-substituted heterocycles, detailing the electronic mechanisms at play, comparative LogP data, and a validated OECD 117-compliant protocol for experimental determination.

Physicochemical Basis of Lipophilicity

To understand the LogP contribution of the

The "Fluorine Effect" on Ether Oxygen

In a standard ethyl ether (

-

Lone Pair Depletion: The electronegative fluorines pull electron density away from the oxygen atom. This reduces the availability of the oxygen lone pairs to participate in hydrogen bonding with water.

-

Lipophilicity Increase: Because the HBA capability is "muted," the group behaves more like a lipophilic hydrocarbon than a polar ether.

-

The Anomeric Effect: The

interaction stabilizes specific conformations, often forcing the ethoxy tail orthogonal to the heterocyclic plane. This disrupts planar stacking but can improve solubility relative to rigid aromatic systems.

Comparative Lipophilicity (Hansch Constants)

The following table contextualizes the

| Substituent (R) | Structure | Electronic Effect ( | Lipophilicity ( | H-Bond Acceptor | Metabolic Stability |

| Methoxy | -0.27 (Donor) | -0.02 | Strong | Low (O-demethylation) | |

| Ethyl | -0.15 (Donor) | +1.02 | None | Moderate | |

| Trifluoromethoxy | +0.35 (EWG) | +1.04 | Very Weak | High | |

| Ethoxydifluoromethyl | +0.40 (Est. EWG) | +0.85 to +1.10 | Weak | High | |

| Trifluoromethyl | +0.54 (EWG) | +0.88 | None | High |

Data synthesized from Hansch/Leo constants and recent fluorination studies [1][2].

Decision Framework: When to Use

The selection of the ethoxydifluoromethyl group is rarely random. It is a strategic choice used when a lead compound requires specific optimization.[1]

Figure 1: Decision matrix for selecting ethoxydifluoromethyl over competing bioisosteres.

Synthetic Accessibility

For the application scientist, knowing the synthetic route is crucial for planning SAR (Structure-Activity Relationship) campaigns. The direct introduction of the

Key Reagent: (Ethoxydifluoromethyl)trimethylsilane (

General Protocol (Nucleophilic Substitution):

-

Substrate: Heterocyclic electrophile (e.g., aldehyde or activated ketone).

-

Activation: The

reagent is activated by a fluoride source (e.g., TBAT or CsF). -

Mechanism: Generation of the

anion, which attacks the electrophile. -

Result: Introduction of the motif with high regioselectivity.

Experimental Protocol: Determination of LogP (HPLC Method)

While computational predictions (cLogP) are useful, the unique electronic perturbation of the

The following protocol is based on OECD Guideline 117 [4], optimized for fluorinated heterocycles.

Principle

Reverse-phase HPLC (RP-HPLC) correlates the retention time of a compound on a lipophilic stationary phase (C18) with its partition coefficient. This method is faster and less sensitive to impurities than the traditional Shake-Flask method.

Materials & Reagents

-

Stationary Phase: C18 (Octadecylsilyl) column, end-capped (to prevent silanol interactions with the ether oxygen).

-

Mobile Phase: Methanol/Water (75:25 v/v), isocratic. Buffered to pH 7.4 if the heterocycle contains ionizable nitrogens.

-

Reference Standards: A set of 6 compounds with known LogP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene, Phenanthrene).

-

Dead Time Marker: Thiourea or Sodium Nitrate (unretained).

Step-by-Step Workflow

-

Dead Time Determination (

): Inject the unretained marker to determine the time it takes for solvent to pass through the column. -

Calibration:

-

Inject the reference standards.

-

Calculate the Capacity Factor (

) for each: -

Plot

vs. known

-

-

Sample Analysis:

-

Inject the ethoxydifluoromethyl-substituted heterocycle.

-

Measure retention time (

). -

Calculate

.

-

-

Calculation: Apply the regression equation to determine the experimental LogP.

Visualization of Analytical Workflow

Figure 2: HPLC-based LogP determination workflow (OECD 117 adapted).

Case Study: Optimization of a Pyridine-Based Inhibitor

Consider a theoretical lead compound, Compound A (2-methoxypyridine derivative), targeting a CNS receptor.

-

Issue: Compound A has high metabolic clearance due to O-demethylation of the methoxy group.

-

Strategy: Replace

with -

Outcome:

-

Metabolic Stability: The

-fluorination blocks the cytochrome P450 oxidation site. -

Lipophilicity: LogP increases from 2.1 (OMe) to 3.2 (

). This enhances Blood-Brain Barrier (BBB) penetration. -

Binding: The

group fills a hydrophobic pocket that the smaller

-

Conclusion

The ethoxydifluoromethyl group is a high-value tool in the medicinal chemist's arsenal.[1][2] It provides a means to increase lipophilicity and metabolic stability without the extreme hydrophobicity associated with perfluorinated alkyl chains. By understanding the subtle electronic "muting" of the ether oxygen by the gem-difluoro group, researchers can rationally deploy this moiety to optimize drug-like properties.

References

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Note: Classic text, context verified via search).

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

-

Hu, J., et al. (2011). Nucleophilic Difluoroalkylation of Carbonyl Compounds with (Ethoxydifluoromethyl)trimethylsilane. Journal of Organic Chemistry.

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[3][4]

Methodological & Application

Synthesis of 2-(Ethoxydifluoromethyl)pyrrolidine from Proline Derivatives: An Application Note and Detailed Protocol

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of fluorine-containing substituents can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced metabolic stability, membrane permeability, and binding affinity.[3] The ethoxydifluoromethyl group, in particular, serves as a valuable bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[3] This application note provides a detailed protocol for the synthesis of 2-(ethoxydifluoromethyl)pyrrolidine, a key building block for drug discovery, starting from readily available proline derivatives.

The described methodology focuses on a robust and scalable synthetic route, highlighting the key experimental considerations and mechanistic underpinnings of the transformation. This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development, providing them with the necessary information to successfully synthesize this important fluorinated building block.

Mechanistic Rationale

The core of this synthetic strategy involves the introduction of a difluoromethyl group onto a proline-derived precursor. While several methods for difluoromethylation exist, including nucleophilic, electrophilic, and radical-based approaches, this protocol will focus on a method that proceeds via an in-situ generated difluorocarbene.[3][4] This highly reactive intermediate can then be trapped by a suitable nucleophile, in this case, the oxygen atom of a hydroxyl group, to form the desired difluoromethyl ether.

The choice of the difluorocarbene precursor is critical for the success of the reaction. Reagents such as TMSCF₂H (trimethylsilyl-difluoromethane) in the presence of a base can generate difluorocarbene in situ.[3] Alternative and often more practical methods involve the thermal decarboxylation of salts like sodium chlorodifluoroacetate.[4] This latter approach is often favored for its operational simplicity and the use of a stable, commercially available reagent.[4]

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a multi-step process starting from a protected proline derivative. The key steps involve the reduction of the carboxylic acid functionality to a primary alcohol, followed by the crucial difluoromethylation step to introduce the ethoxydifluoromethyl group. The final step typically involves the deprotection of the nitrogen atom to yield the target 2-(ethoxydifluoromethyl)pyrrolidine.

Sources

Application Notes & Protocols: Strategic Introduction of the Ethoxydifluoromethyl Group into Pyrrolidine Scaffolds

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, enabling the precise modulation of a drug candidate's physicochemical and pharmacokinetic properties.[1][2][3] The ethoxydifluoromethyl (-OCF₂Et) group, a close analogue of the increasingly popular difluoromethoxy (-OCF₂H) group, offers a unique combination of properties, including increased metabolic stability, modulated lipophilicity, and the potential for specific intermolecular interactions.[4][5] When combined with the pyrrolidine ring, a privileged scaffold found in numerous FDA-approved drugs, the resulting structures are of significant interest for drug discovery programs.[6][7] This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies, key reagents, and step-by-step protocols for introducing the ethoxydifluoromethyl group into pyrrolidine cores. We will explore both the functionalization of pre-existing pyrrolidine rings and the de novo construction of the scaffold incorporating the desired fluorinated group.

Introduction: The Strategic Value of the Ethoxydifluoromethyl-Pyrrolidine Moiety

The pyrrolidine ring provides a three-dimensional structural framework that is well-represented in biologically active molecules.[6][7] Its saturated, non-planar nature allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.

The introduction of a -OCF₂Et group onto this scaffold can impart several beneficial properties:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[4] This can block common metabolic pathways (e.g., O-dealkylation) and enhance a compound's half-life.

-

Lipophilicity Modulation: The -OCF₂Et group increases lipophilicity, which can improve membrane permeability and oral absorption.[3][4] Its lipophilic contribution is generally considered to be moderate, allowing for fine-tuning of the overall logP value.

-

Conformational Control: The steric bulk and electronic nature of the group can influence the conformational preferences of the pyrrolidine ring, potentially locking the molecule into a more bioactive conformation.

-

Hydrogen Bond Acceptor: The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a protein binding site.

This guide focuses on two principal and practical approaches for the synthesis of ethoxydifluoromethyl-pyrrolidines: the Building Block Strategy starting from functionalized pyrrolidines and the Direct Functionalization Strategy using difluorocarbene precursors.

The Building Block Strategy: O-Functionalization of Hydroxyproline Derivatives

This is arguably the most reliable and stereochemically defined method, leveraging the readily available pool of chiral hydroxyproline isomers. The core principle involves the conversion of the hydroxyl group of an N-protected hydroxyproline derivative into the target ethoxydifluoromethyl ether. While direct O-ethoxydifluoromethylation reagents are not widely commercialized, this transformation can be achieved via a two-step sequence involving O-difluoromethylation followed by ethylation, or by adapting methods used for similar fluoroalkoxylations. A highly effective method for the analogous O-difluoromethylation utilizes 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H).[8]

Causality Behind Experimental Choices:

-

N-Protection: The pyrrolidine nitrogen must be protected (e.g., with Boc or Cbz) to prevent it from acting as a competing nucleophile or base during the O-alkylation step.

-

Reagent Selection: FSO₂CF₂CO₂H is an effective reagent for generating an O-difluoromethyl ether from an alcohol. The subsequent alkylation of the resulting -OCF₂H group to -OCF₂Et would require a separate step under basic conditions with an ethylating agent (e.g., ethyl iodide). Alternatively, a more direct approach could involve the generation of an ethoxydifluoromethylating species, though this is less documented for alcohols.

-

Stereochemical Integrity: This approach preserves the stereochemistry at the carbon bearing the hydroxyl group, which is critical for pharmacological activity.

Protocol 1: Synthesis of N-Boc-4-(ethoxydifluoromethoxy)pyrrolidine-2-carboxylic Acid (Adapted from O-difluoromethylation methodology)

This protocol outlines a two-step procedure starting from commercially available N-Boc-trans-4-hydroxy-L-proline.

Step A: O-Difluoromethylation

-

Setup: To a stirred solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv.) in a suitable aprotic solvent (e.g., acetonitrile, 0.2 M) in a fume hood, add a base such as potassium carbonate (2.5 equiv.).

-

Reagent Addition: Slowly add 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) (1.5 equiv.) to the suspension at room temperature. Caution: The reaction can be exothermic.

-

Reaction: Stir the mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield N-Boc-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid methyl ester.

Step B: O-Ethylation

-

Setup: Dissolve the product from Step A (1.0 equiv.) in a polar aprotic solvent like DMF (0.3 M).

-

Base Addition: Add a non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C. Caution: NaH is highly reactive and generates hydrogen gas.

-

Alkylation: After gas evolution ceases, add ethyl iodide (EtI, 1.5 equiv.) and allow the reaction to warm to room temperature.

-

Reaction: Stir for 12-18 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Saponification & Final Product: The resulting ester can be saponified using standard conditions (e.g., LiOH in THF/water) to yield the final carboxylic acid product.

Direct N-Functionalization via Difluorocarbene

An alternative strategy involves the direct introduction of the fluorinated group onto the pyrrolidine nitrogen. While direct N-ethoxydifluoromethylation is not a standard reaction, a related transformation, N-difluoromethylation, is well-established and proceeds via the insertion of difluorocarbene (:CF₂) into an N-H bond.[9] A plausible adaptation for our target involves the reaction of pyrrolidine with an in situ generated ethoxydifluoromethane intermediate.

Principle of the Method:

This approach relies on the generation of the highly reactive difluorocarbene intermediate from a stable precursor. This carbene can then react with ethanol present in the reaction mixture to form a transient ethoxydifluoromethane or a related reactive species, which is then intercepted by the pyrrolidine nitrogen.

Key Reagents for Difluorocarbene Generation

| Reagent | Precursor Name | Common Conditions | Advantages | Disadvantages |

| TMSCF₃ | Ruppert-Prakash Reagent | NaI (cat.), DMF, 80-100 °C | Mild, efficient | Relatively expensive |

| TMSCF₂Br | (Bromodifluoromethyl)trimethylsilane | CsF or KF, MeCN | Good yields, versatile | Moisture sensitive |

| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Diglyme, 180-200 °C | Inexpensive | High temperatures required |

| BrCF₂CO₂H | Bromo(difluoro)acetic Acid | K₂CO₃, room temp | Very mild, cost-effective[10] | Scope can be substrate-dependent |

Workflow for Reagent Selection

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-(Ethoxydifluoromethyl)pyrrolidine in Peptide Synthesis

Abstract

The strategic incorporation of fluorine into peptide-based therapeutics has become a cornerstone of modern drug design, offering enhanced metabolic stability, modulated bioavailability, and unique binding interactions. The difluoromethyl (CHF₂) group, in particular, presents significant advantages as a bioisostere for hydroxyl, thiol, and amine functionalities, and as a lipophilic hydrogen bond donor. This document introduces 2-(Ethoxydifluoromethyl)pyrrolidine, a novel reagent with conjectured dual-functionality in peptide synthesis. We propose its application as both a targeted difluoromethylating agent for amino acid side chains and as a modified base for 9-fluorenylmethoxycarbonyl (Fmoc) deprotection. This application note provides a theoretical framework, extrapolated physicochemical properties, and detailed experimental protocols designed to investigate and validate these proposed functions for researchers in peptide chemistry and drug development.

The Strategic Value of the Difluoromethyl Moiety in Peptide Therapeutics

The introduction of fluorinated motifs is a well-established strategy for optimizing the pharmacological profile of bioactive molecules.[1] While the trifluoromethyl group is more common, the difluoromethyl (CHF₂) group offers a distinct and valuable set of properties.

-

Bioisosterism and Hydrogen Bonding: The CHF₂ group serves as a metabolically stable bioisostere of alcohol, thiol, and amine groups, which are common pharmacophores.[2] Uniquely among polyfluorinated motifs, the polarized C-H bond in a CHF₂ group allows it to act as a competent hydrogen bond donor, potentially enhancing binding affinity and specificity with biological targets.[1][3]

-

Enhanced Metabolic Stability: The inherent strength of the carbon-fluorine bond (up to 130 kcal mol⁻¹) significantly increases resistance to metabolic degradation, which can prolong the in-vivo half-life of peptide drugs.[1][4]

-

Modulated Lipophilicity: Compared to the more common methyl or trifluoromethyl groups, the CHF₂ group provides a nuanced modification of lipophilicity. This can facilitate improved cell membrane permeability and bioavailability without the dramatic increases often associated with trifluoromethylation.[2][3]

The incorporation of CHF₂ groups into peptides is typically achieved by synthesizing α-difluoromethyl amino acid building blocks, which are then incorporated during standard solid-phase peptide synthesis (SPPS).[5] The reagent 2-(Ethoxydifluoromethyl)pyrrolidine offers a potential alternative strategy: the direct post-synthetic modification of peptide side chains.

Physicochemical Properties, Handling, and Safety

As 2-(Ethoxydifluoromethyl)pyrrolidine is a novel reagent, a dedicated Safety Data Sheet (SDS) is not available. The following properties and handling guidelines are extrapolated from the known characteristics of its core structures: pyrrolidine and organofluorine compounds.

| Property | Predicted Characteristic & Justification |

| Appearance | Colorless to pale yellow liquid. |

| Solubility | Expected to be miscible with common SPPS solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[6] |

| Stability | The N-acylpyrrolidine structure is generally stable, but the ethoxy group may be labile under strong acidic or basic conditions. The C-F bonds are highly stable.[1] Store under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place to prevent degradation from moisture and air.[7][8] |

| Reactivity | The pyrrolidine nitrogen provides basicity. The ethoxy group may act as a leaving group under Lewis acidic conditions, enabling the transfer of the "CF₂-pyrrolidine" moiety. |

Safety and Handling: Extreme caution should be exercised when handling this compound.

-

Toxicity & Corrosivity: The pyrrolidine moiety suggests the compound may be harmful if swallowed, inhaled, or in contact with skin, and could cause severe skin burns and eye damage.[9][10]

-

Flammability: Pyrrolidine is a highly flammable liquid.[10] Assume the derivative has a low flash point and keep it away from heat, sparks, and open flames.

-

Personal Protective Equipment (PPE): All handling must occur inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[10]

-

Spills: In case of a spill, absorb with an inert material like vermiculite and dispose of as hazardous chemical waste. Ensure the area is well-ventilated and all ignition sources are removed.[9]

Proposed Application 1: Site-Selective Side-Chain Difluoromethylation

We hypothesize that 2-(Ethoxydifluoromethyl)pyrrolidine can serve as an electrophilic source for the difluoromethyl-pyrrolidinyl group, enabling the modification of nucleophilic amino acid side chains on a resin-bound peptide. The proposed mechanism involves the activation of the ethoxy group by a Lewis acid, followed by nucleophilic attack from an amino acid side chain.

Caption: Proposed mechanism for on-resin peptide side-chain modification.

Protocol 1: On-Resin Side-Chain Modification of a Lysine-Containing Peptide

This protocol is designed as an initial experiment to test the viability of the proposed modification reaction.

Materials:

-

Rink Amide resin-bound peptide containing at least one Lysine residue (e.g., Ac-Tyr-Lys-Ala-CONH₂).

-

2-(Ethoxydifluoromethyl)pyrrolidine.

-

Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂).

-

Anhydrous Dichloromethane (DCM).

-

Diisopropylethylamine (DIPEA).

-

Standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).

-

HPLC-grade acetonitrile and water with 0.1% TFA.

Procedure:

-

Resin Preparation: Swell 50 mg of the peptide-resin in a fritted syringe with anhydrous DCM for 30 minutes. Drain the solvent.

-

Reagent Preparation: In a separate vial under an inert atmosphere, prepare a 0.5 M solution of 2-(Ethoxydifluoromethyl)pyrrolidine (5 equivalents based on resin loading) in anhydrous DCM.

-

Activation and Reaction:

-

Add the reagent solution to the swollen resin.

-

Carefully add the Lewis acid (e.g., BF₃·OEt₂, 2 equivalents) to the slurry.

-

Gently agitate the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS.

-

-

Quenching and Washing:

-

Drain the reaction mixture into a quench solution (e.g., 10% DIPEA in DCM).

-

Wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (5x).

-

Dry the resin under a stream of nitrogen.

-

-

Cleavage and Analysis:

-

Cleave a small portion of the modified resin (~5 mg) using a standard TFA cleavage cocktail for 2 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant.

-

Analyze the crude product by LC-MS to identify the mass of the starting material and the expected modified product (mass addition of C₅H₈NF₂ = 119.07 Da).

-

Analyze by analytical RP-HPLC to assess purity and conversion efficiency.

-

Proposed Application 2: A Modified Base for Fmoc Deprotection

The pyrrolidine core of the reagent suggests it could function as a base for Fmoc deprotection during SPPS.[11] The electron-withdrawing difluoromethyl substituent at the 2-position is expected to decrease the basicity (pKa) of the pyrrolidine nitrogen compared to its unsubstituted counterpart. This could offer a milder deprotection, potentially reducing base-sensitive side reactions, though it may also require longer reaction times or higher temperatures.

Caption: Workflow for comparing Fmoc deprotection reagents.

Protocol 2: Evaluating Efficacy as an Fmoc Deprotection Reagent

This protocol outlines a comparative study to assess the performance of 2-(ethoxydifluoromethyl)pyrrolidine against standard deprotection bases. A peptide sequence prone to aspartimide formation (e.g., containing an Asp-Gly motif) is recommended for a rigorous test.[12]

Materials:

-

Rink Amide or Wang resin pre-loaded with the first amino acid.

-

Fmoc-protected amino acids.

-

Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma).

-

SPPS-grade DMF.

-

Deprotection Reagent A: 20% (v/v) Piperidine in DMF.

-

Deprotection Reagent B: 20% (v/v) Pyrrolidine in DMF.[11]

-

Deprotection Reagent C: 20% (v/v) 2-(Ethoxydifluoromethyl)pyrrolidine in DMF.

Procedure:

-

Resin Setup: Divide a batch of pre-loaded resin into three identical automated or manual SPPS reaction vessels.

-

SPPS Cycles: Synthesize the chosen test peptide in parallel in all three reactors. Use identical coupling protocols for all three syntheses. The only variable should be the deprotection reagent.

-

Deprotection Step: For each cycle, treat the resin with the assigned deprotection solution (A, B, or C) for a standard time (e.g., 2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF between deprotection and coupling steps.

-

-

Synthesis Completion: After the final amino acid is coupled, wash all three resins with DMF, then DCM, and dry completely.

-

Cleavage and Workup: Cleave the peptides from an equal amount of each resin batch using an identical procedure. Precipitate, wash, and dry the crude peptides.

-

Comparative Analysis:

-

Dissolve a precise amount of each crude peptide in a suitable solvent.

-

Analyze each sample by analytical RP-HPLC under identical conditions. Compare the chromatograms for the percentage purity of the target peptide and the presence of deletion sequences or side products (e.g., aspartimide-related peaks).

-

Confirm the identity of all major peaks by LC-MS.

-

Discussion: Potential Advantages, Challenges, and Outlook

Potential Advantages:

-

Novel Modifications: The successful application as a modifying agent would provide a new tool for creating peptides with unique structural and functional properties, potentially leading to improved therapeutic candidates.

-

Tunable Deprotection: As a deprotection base, the reagent might offer a milder alternative to piperidine, which could be advantageous for sensitive sequences, although this requires thorough validation.

Challenges and Considerations:

-

Reactivity and Stability: The primary challenge is the unknown reactivity profile. The proposed modification reaction may be inefficient or lead to unintended side reactions. The reagent's stability in SPPS solvents over time is also uncharacterized.

-

Steric Hindrance: The bulky nature of the reagent may hinder its ability to access reaction sites on the resin-bound peptide, both for side-chain modification and for Fmoc deprotection.

-

Racemization: As with many chemical modifications, the potential for racemization at the adjacent α-carbon during side-chain modification must be carefully evaluated.[12]

Future Outlook: The protocols described herein represent a starting point for investigation. Successful preliminary results would warrant further studies, including optimization of reaction conditions (temperature, equivalents, reaction time), exploration of different Lewis acids, and synthesis of enantiomerically pure versions of the reagent to assess stereochemical outcomes. Validating the utility of 2-(Ethoxydifluoromethyl)pyrrolidine could open new avenues in the field of peptide engineering and drug discovery.

References

- Magiera, D. et al. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. All About Drugs.

-

Mykhailiuk, P. K. et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. Available at: [Link]

- Royal Society of Chemistry. (n.d.). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry.

-

Sokolov, V. B. et al. (2004). A New Strategy for the Synthesis of α-Difluoromethyl-Substituted α-Hydroxy and α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Mazzolari, A. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Vaas, S. et al. (2023). Synthesis of Amino Acids bearing Halodifluoromethyl Moieties. Drug Design, Development and Therapy. Available at: [Link]

-

Vaas, S. et al. (2023). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Taylor & Francis Online. Available at: [Link]

-

Li, Y. et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Pharmaceuticals. Available at: [Link]

-

Pu, X. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

-

BASF. (2022). Safety data sheet - Kollidon® 30 Origin USA. BASF. Available at: [Link]

-

Stratech. (2023). Safety data sheet - 2-Pyrrolidinone. Stratech. Available at: [Link]

-

Góngora-Benítez, M. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

-

Pedersen, S. L. et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. EH&S UCSB. Available at: [Link]

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rmu.edu [rmu.edu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

Application Notes and Protocols for the Coupling of 2-(Ethoxydifluoromethyl)pyrrolidine HCl

Abstract

The introduction of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The 2-(ethoxydifluoromethyl)pyrrolidine scaffold, in particular, has emerged as a valuable building block due to the unique electronic properties conferred by the difluoromethyl group, which can influence pKa, lipophilicity, and metabolic stability.[3] This guide provides detailed application notes and protocols for the successful coupling of 2-(ethoxydifluoromethyl)pyrrolidine HCl with various partners, focusing on two critical transformations in drug discovery: amide bond formation and N-arylation. The protocols are designed to be robust and adaptable, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Fluorinated Pyrrolidines

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved drugs.[4] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The incorporation of fluorine, the most electronegative element, into this privileged structure can lead to profound effects on a molecule's properties. The difluoromethyl group (CHF2), as present in 2-(ethoxydifluoromethyl)pyrrolidine, is of particular interest as it can act as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding.

This document serves as a practical guide for researchers and drug development professionals, offering field-proven protocols for the utilization of 2-(ethoxydifluoromethyl)pyrrolidine HCl in key coupling reactions.

Initial Consideration: Liberation of the Free Base

2-(Ethoxydifluoromethyl)pyrrolidine is typically supplied as a hydrochloride (HCl) salt for enhanced stability and handling. However, for most coupling reactions, the free secondary amine is the reactive species. Therefore, a crucial initial step is the liberation of the free base from its salt form. This is typically achieved by treatment with a suitable base.

Protocol 2.1: In-situ Free Base Generation for Immediate Use

This protocol is suitable for direct use of the free amine in a subsequent coupling reaction without isolation.

Materials:

-

2-(Ethoxydifluoromethyl)pyrrolidine HCl

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane)

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-(ethoxydifluoromethyl)pyrrolidine HCl (1.0 equivalent).

-

Add the anhydrous solvent of choice.

-

Add the tertiary amine base (1.1 - 1.5 equivalents) dropwise at room temperature.

-

Stir the mixture for 15-30 minutes. The formation of a salt precipitate (e.g., triethylammonium chloride) may be observed.

-

The resulting mixture containing the free 2-(ethoxydifluoromethyl)pyrrolidine can be directly used in the subsequent coupling reaction.

Causality: The added tertiary amine base is strong enough to deprotonate the pyrrolidinium ion, forming the free secondary amine and the corresponding ammonium salt. The choice of base and solvent should be compatible with the subsequent reaction conditions.

Amide Bond Formation: Coupling with Carboxylic Acids

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[5] The coupling of 2-(ethoxydifluoromethyl)pyrrolidine, an electron-deficient amine, with carboxylic acids can be challenging and may require specific activating agents to achieve high yields.

General Principles and Reagent Selection

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and results in the loss of water. In practice, the carboxylic acid is typically activated to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[5]

Common coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[6] For electron-deficient amines, the use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) is often beneficial as they can form active esters that are more reactive and can suppress side reactions.[6]

Recommended Protocol for Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with HOBt, a widely applicable and reliable method.

Protocol 3.2.1: EDC/HOBt Mediated Amide Coupling

Materials:

-

Carboxylic acid (1.0 equivalent)

-

2-(Ethoxydifluoromethyl)pyrrolidine (as the free base from Protocol 2.1, 1.1 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., DMF, DCM, or THF)

-

Tertiary amine base (e.g., DIPEA or TEA, 2.0-3.0 equivalents if starting from the HCl salt)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in the chosen anhydrous solvent.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, prepare a solution of 2-(ethoxydifluoromethyl)pyrrolidine free base (1.1 eq.) as described in Protocol 2.1. If starting from the HCl salt, dissolve it in the reaction solvent and add the tertiary amine base (2.0-3.0 eq.).

-

Slowly add the amine solution to the pre-activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

Caption: Workflow for EDC/HOBt mediated amide coupling.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature (e.g., to 40-50 °C). Consider using a more powerful coupling reagent like HATU or PyBOP. |

| Hydrolysis of active ester | Ensure anhydrous conditions. | |

| Low nucleophilicity of the amine | Increase the excess of the amine (e.g., to 1.5 equivalents). | |

| Side Product Formation | Racemization (if chiral carboxylic acid is used) | Use HOBt or HOAt as an additive. Perform the reaction at lower temperatures. |

| Formation of N-acylurea byproduct | Add HOBt before or together with EDC. |

N-Arylation: Forming a C-N Bond with Aryl Halides

The formation of a bond between the nitrogen of the pyrrolidine ring and an aromatic system is a key transformation for accessing a wide range of bioactive molecules. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose.[2]

The Buchwald-Hartwig Amination: An Overview

The Buchwald-Hartwig amination involves the reaction of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction and has evolved over time to allow for the coupling of a wide variety of substrates under milder conditions.[2][7]

Key Components:

-

Palladium Precatalyst: Pd(OAc)2 or Pd2(dba)3 are common choices.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective for coupling secondary amines.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like K3PO4 or Cs2CO3 can also be used, sometimes requiring higher temperatures.[8]

-

Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.[8]

Recommended Protocol for N-Arylation

This protocol provides a general starting point for the Buchwald-Hartwig amination of 2-(ethoxydifluoromethyl)pyrrolidine. Optimization of the ligand, base, and temperature may be necessary for specific aryl halides.

Protocol 4.2.1: Palladium-Catalyzed N-Arylation

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 equivalent)

-

2-(Ethoxydifluoromethyl)pyrrolidine HCl (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), 2-(ethoxydifluoromethyl)pyrrolidine HCl (1.2 eq.), the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., GC-MS or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Logical Relationship Diagram:

Caption: Key components for a successful N-arylation reaction.

Ligand and Base Selection Guide

| Aryl Halide | Amine | Recommended Ligand | Recommended Base | Typical Temperature |

| Aryl Bromide/Iodide (electron-neutral or -rich) | Secondary cyclic | XPhos, RuPhos | NaOtBu, LHMDS | 80-100 °C |

| Aryl Bromide/Iodide (electron-poor) | Secondary cyclic | SPhos, DavePhos | K3PO4, Cs2CO3 | 100-110 °C |

| Aryl Chloride | Secondary cyclic | tBuXPhos, BrettPhos | LHMDS, K3PO4 | 100-120 °C |

Conclusion

The successful incorporation of the 2-(ethoxydifluoromethyl)pyrrolidine moiety into target molecules via amide coupling and N-arylation is readily achievable with careful consideration of the reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to build upon. Due to the electron-withdrawing nature of the difluoromethyl group, more forcing conditions or highly active catalyst systems may be required compared to the coupling of simpler pyrrolidines. As with any chemical transformation, empirical optimization for each specific substrate combination is highly recommended to achieve the best possible outcomes.

References

- BenchChem. (2025).

- Wolfe, J. P., & Rennels, R. A. (2004). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC.

- Alves, M. J., Azoia, N. G., & Fortes, A. G. (2014). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.

- Beier, P., & Mykhailiuk, P. K. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Thieme.

- Kumar, A., & Singh, A. (2023).

- Wikipedia. (2023).

- Li Petri, G., et al. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.

- Korhonen, J. (2021). Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. HELDA - University of Helsinki.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

- Due-Hansen, M. E., et al. (2016).

- Wang, D., et al. (2024).

- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Chemistry LibreTexts. (2023).

- Pierce, J. G. (2019).

- AAPPTEC. (n.d.). Coupling Reagents.

- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- Zhang, W., & Lu, Y. (2006).

- Sore, H. F., et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)

- Kumar, A., & Singh, A. (2023). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.

- Wang, D., et al. (2024). Synthesis of N-aryl-substituted pyrrolidines with various amines.

- Chen, C., & Weng, Z. (2012). Copper-Catalyzed Di- and Trifluoromethylation of α,β-Unsaturated Carboxylic Acids: A Protocol for Vinylic Fluoroalkylations.

- Nagasree, K. P., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular docking. Indian Journal of Chemistry.

- van der Klis, F., et al. (2024). Oxidative Conversion of Polyethylene Towards Di-Carboxylic Acids: A Multi-Analytical Approach.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]